REACTION_CXSMILES
|
C(O[C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=[O:13].[NH4+:15]>[Ir].CO>[CH:8]1[CH:7]=[CH:6][C:5]([CH:4]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
946 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.9 mg
|
Type
|
catalyst
|
Smiles
|
[Ir]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distillation of the solvent
|
Type
|
FILTRATION
|
Details
|
a crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(C(=O)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 718 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O[C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=[O:13].[NH4+:15]>[Ir].CO>[CH:8]1[CH:7]=[CH:6][C:5]([CH:4]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
751 mg
|
Type
|
reactant
|
Smiles
|
C(=O)OC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
946 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.9 mg
|
Type
|
catalyst
|
Smiles
|
[Ir]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distillation of the solvent
|
Type
|
FILTRATION
|
Details
|
a crystal was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(C(=O)O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 718 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |